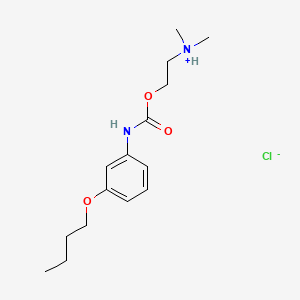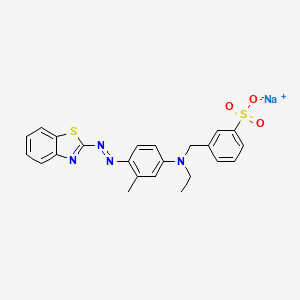![molecular formula C18H26N2O3 B13783863 Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate CAS No. 6640-07-9](/img/structure/B13783863.png)
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is an ester compound that features a complex structure with a cyclohexyl group, a phenylcarbamoyl group, and an amino propanoate moiety. Esters are known for their pleasant odors and are widely used in various applications, including perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be synthesized through a multi-step process involving the esterification of carboxylic acids and the formation of amides. One common method involves the reaction of ethyl 3-aminopropanoate with cyclohexyl isocyanate and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing waste and using green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The amide group can react with amines to form new amides.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Aminolysis: Amines (e.g., methylamine) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: New amides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Aplicaciones Científicas De Investigación
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Molecular Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth
Comparación Con Compuestos Similares
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester used as a solvent.
Phenyl benzoate: An ester with a similar aromatic structure.
Cyclohexylamine: An amine with a cyclohexyl group.
N-phenylacetamide: An amide with a phenyl group
Uniqueness
The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of both cyclohexyl and phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
6640-07-9 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22) |
Clave InChI |
BRQJARCKAHLTRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


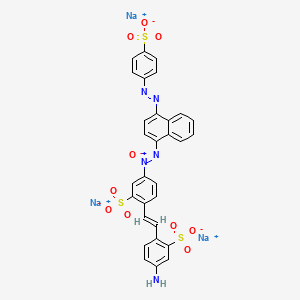

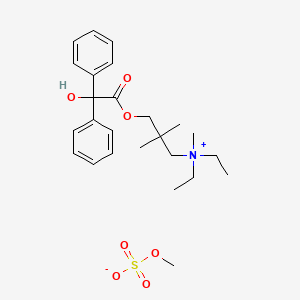
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
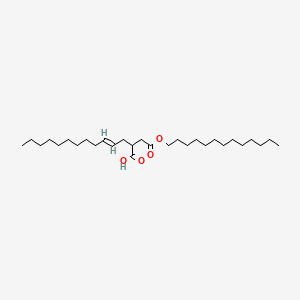
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
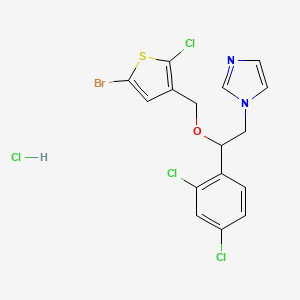

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
